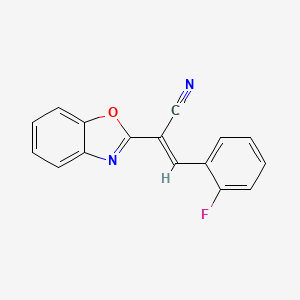

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJCKWGWTFKRDF-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group and the nitrile functionality. Common synthetic routes may include:

Cyclization Reactions: Formation of the benzoxazole ring through cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Coupling Reactions: Introduction of the fluorophenyl group via Suzuki or Heck coupling reactions.

Nitrile Formation: Conversion of an aldehyde or ketone intermediate to the nitrile group using reagents like cyanide salts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the fluorophenyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities, including:

- Anticancer Activity : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The benzoxazole derivatives are known for their effectiveness against bacterial and fungal pathogens.

Case Study Example :

In a study examining the anticancer effects of benzoxazole derivatives, it was noted that compounds with similar structures to (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile exhibited significant cytotoxicity against multiple cancer cell lines, indicating potential for further development as therapeutic agents.

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions typical of its functional groups:

- Nucleophilic Substitution : The nitrile group can participate in nucleophilic attacks, leading to the formation of amines or other derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions, allowing for the synthesis of new derivatives with enhanced or altered biological activity.

Synthesis Route Example :

A proposed synthetic route involves the condensation of 2-aminobenzoxazole with a suitable aldehyde in the presence of a base, followed by purification through recrystallization.

Material Science

Due to its unique electronic properties, this compound may have applications in:

- Organic Electronics : Potential use as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Heterocycle Variations: Benzoxazole vs. Benzothiazole

The target compound’s benzoxazole moiety distinguishes it from analogs like CCG-63802 and CCG-63808 , which contain a benzothiazole core (replacing oxygen with sulfur) .

| Feature | Target Compound | CCG-63802/CCG-63808 (Benzothiazole Analogs) |

|---|---|---|

| Heteroatom | O (benzoxazole) | S (benzothiazole) |

| Electron Density | Lower (O is less polarizable) | Higher (S has larger atomic radius) |

| Hydrogen Bonding | Moderate (O can act as acceptor) | Weak (S is less H-bond active) |

| Biological Activity | Not reported | RGS4/RGS8 inhibitors (covalent modifiers) |

Key Insight: The substitution of oxygen for sulfur alters electronic properties and binding interactions.

Substituent Effects: Fluorophenyl vs. Other Aryl Groups

The 2-fluorophenyl group in the target compound contrasts with substituents in analogs such as:

- CCG-63808: 4-fluorophenoxy group .

- 5a–e derivatives : Thiophene, naphthyl, or 4-fluorophenyl substituents .

Para-substituted analogs (e.g., CCG-63808) favor electronic modulation over steric effects .

Role of the α,β-Unsaturated Nitrile Group

The acrylonitrile moiety is a critical pharmacophore in multiple analogs, enabling covalent interactions with cysteine residues in proteins like RGS4 .

| Compound | Reactivity Profile | Biological Relevance |

|---|---|---|

| Target Compound | Potential cysteine-targeting electrophile | Unknown; inferred from structural analogs |

| CCG-63802/63808 | Confirmed covalent RGS4 inhibitors | Used in mechanistic studies of G-protein signaling |

| CCG-50014 | Thiadiazolidine-based covalent modifier | Inhibits RGS4/RGS8 GAP activity |

Key Insight : The acrylonitrile group’s electrophilicity is essential for activity in benzothiazole analogs. However, its reactivity necessitates rigorous specificity profiling to avoid off-target effects .

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by a complex structure with a benzoxazole moiety and a prop-2-enenitrile group, this compound's unique properties suggest diverse applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes several functional groups that enhance its reactivity and biological activity. The presence of a fluorine atom on the phenyl ring is notable as it can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities. Key findings include:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives can possess antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis and antifungal effects against pathogens such as Candida albicans .

- Cytotoxicity : Several derivatives have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating their potential as anticancer agents .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Techniques like molecular docking and high-throughput screening are employed to elucidate these interactions, which are crucial for understanding the pharmacodynamics of the compound .

Case Studies and Research Findings

-

Antimicrobial Screening : A study screened various benzoxazole derivatives for their antimicrobial activity. It was found that only a few compounds showed significant activity against Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported in Table 1 below:

This study highlights the structure–activity relationship (SAR) among the derivatives, suggesting that modifications can enhance antimicrobial efficacy .

Compound MIC (µg/mL) Activity Compound 1 32 Active Compound 2 64 Active Compound 3 >128 Inactive - Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of benzoxazole derivatives on various cancer cell lines including MCF-7 and A549. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting their potential as lead compounds for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile?

Methodological Answer:

- Reagent Selection : Use strong bases (e.g., NaOH or K₂CO₃) to facilitate coupling reactions between benzoxazole derivatives and fluorophenyl intermediates. Polar aprotic solvents like DMF enhance reactivity .

- Temperature Control : Maintain 60–80°C during condensation to prevent side reactions (e.g., isomerization or decomposition) .

- Purification : Employ column chromatography or recrystallization in ethanol to isolate the E-isomer selectively .

Table 1: Synthetic Parameters for Analogous Compounds

| Step | Reagents/Conditions | Yield Optimization Factors | Reference |

|---|---|---|---|

| Benzoxazole Coupling | NaOH, DMF, 60°C | Base strength, solvent polarity | |

| Cyclization | Acetic acid, reflux | Temperature, reaction time |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR and DEPT experiments confirm regiochemistry and substituent positions. For example, the fluorophenyl group shows distinct aromatic splitting patterns .

- X-ray Crystallography : Resolves stereochemical ambiguity in the E-configuration by analyzing π-π stacking and bond angles .

- HPLC : Monitors purity (>95%) and detects trace isomers .

Table 2: Key Analytical Techniques

| Technique | Parameters | Utility | Reference |

|---|---|---|---|

| NMR | 1H/13C, DEPT, COSY | Functional group analysis | |

| X-ray Crystallography | Single-crystal diffraction | Absolute configuration determination |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

- Purity Validation : Use HPLC-MS to confirm sample integrity; impurities >5% can skew dose-response curves .

- Structural Analogs : Benchmark against derivatives (e.g., benzothiazole analogs) to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via time-resolved NMR to identify rate-limiting steps (e.g., enolate formation in Knoevenagel condensations) .

- Isotopic Labeling : Use 18O or 2H isotopes to trace nucleophilic attack pathways in fluorophenyl substitutions .

- Computational Modeling : DFT calculations predict transition states and regioselectivity in cycloadditions .

Table 3: Mechanistic Investigation Tools

| Approach | Application | Reference |

|---|---|---|

| Kinetic Profiling | Identifies rate-determining steps | |

| Isotopic Tracing | Maps reaction pathways | |

| DFT Simulations | Predicts stereochemical outcomes |

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like kinases or proteases .

- Molecular Docking : Use crystal structures (e.g., PDB entries) to predict binding poses with fluorophenyl moieties in hydrophobic pockets .

- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent effects .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields be addressed?

Methodological Answer:

- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. acetonitrile), and temperatures to identify optimal conditions .

- Reproducibility Checks : Replicate reported protocols with strict inert atmosphere control (N₂/Ar) to exclude oxygen-mediated side reactions .

- Byproduct Analysis : Use LC-MS to detect undesired isomers (e.g., Z-configuration) or decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.